Gnetumontanin B

Description

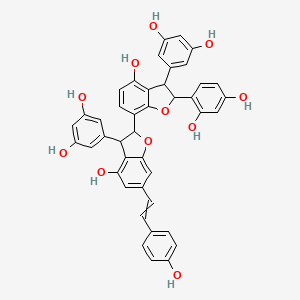

Structure

2D Structure

Properties

Molecular Formula |

C42H32O11 |

|---|---|

Molecular Weight |

712.7 g/mol |

IUPAC Name |

4-[3-(3,5-dihydroxyphenyl)-7-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H |

InChI Key |

RSCPVPKROFWCSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gnetumontanin B: A Technical Overview of its Chemical Structure, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B is a complex stilbenoid, a class of natural phenols, isolated from Gnetum montanum. It is a trimer composed of two oxyresveratrol units and one resveratrol unit. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and analysis, as well as its inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), are presented. Furthermore, a putative signaling pathway affected by this compound is illustrated to guide further research into its mechanism of action.

Chemical Structure and Properties

This compound is a resveratrol trimer with the molecular formula C₄₂H₃₂O₁₁ and a molecular weight of 712.7 g/mol .[1] Its structure is characterized by the linkage of two oxyresveratrol molecules and one resveratrol molecule.[1] The precise stereochemistry of the molecule is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₂O₁₁ | [1] |

| Molecular Weight | 712.7 g/mol | [1] |

| CAS Number | 809237-87-4 | |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activity: Inhibition of TNF-α

This compound has demonstrated potent anti-inflammatory activity through the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Table 2: In-vitro Activity of this compound

| Target | Assay | Result | Source |

| TNF-α | Inhibition of TNF-α production | IC₅₀ = 1.49 µM |

This significant inhibitory activity suggests the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

Experimental Protocols

Isolation of this compound from Gnetum montanum

The following protocol describes a general method for the extraction and isolation of stilbenoids from Gnetum montanum, which can be adapted for the specific purification of this compound.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The ethanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is subjected to column chromatography on a silica gel column. Elution is performed with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient system) to separate the components based on their polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

TNF-α Inhibition Assay

The following is a general protocol for a cell-based ELISA to determine the inhibitory effect of compounds on TNF-α production, which can be used to evaluate this compound.

Workflow for TNF-α Inhibition Assay

Caption: Workflow for determining TNF-α inhibition.

Detailed Steps:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubation: The cells are incubated for a specific duration (e.g., 24 hours) to allow for cytokine production.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration.

Putative Signaling Pathway

While the precise molecular mechanisms of this compound are still under investigation, its inhibitory effect on TNF-α suggests a potential interaction with the NF-κB signaling pathway. TNF-α is a potent activator of this pathway, which plays a central role in inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key components of the NF-κB signaling cascade. Furthermore, studies on related stilbenoids from Gnetum species suggest a possible influence on the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

Hypothesized Signaling Pathway for this compound

Caption: Hypothesized modulation of NF-κB and PI3K/Akt pathways by this compound.

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory properties, highlighted by its potent inhibition of TNF-α. This technical guide provides a foundational understanding of its chemical nature and biological activity. Further research is warranted to fully elucidate its mechanism of action, including the specific molecular targets within the NF-κB and other signaling pathways. Comprehensive preclinical studies are necessary to evaluate its therapeutic potential for the treatment of inflammatory diseases. The development of a total synthesis route for this compound would also be highly valuable for enabling further pharmacological investigation and potential drug development efforts.

References

Gnetumontanin B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a resveratrol trimer, is a noteworthy stilbenoid discovered in Gnetum montanum. This technical guide provides an in-depth overview of its discovery, detailed protocols for its isolation and purification, and an exploration of its biological activities. The document highlights its potent anti-inflammatory and potential anti-cancer properties, with a focus on its modulation of key cellular signaling pathways. Quantitative data is presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams to facilitate understanding and further research.

Introduction

Gnetum montanum, a plant from the Gnetaceae family, has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including various stilbenoids. Among these, this compound has emerged as a compound of significant interest due to its complex structure and promising biological activities. First isolated from Gnetum montanum f. megalocarpum, it is a trimer composed of two oxyresveratrol units and one resveratrol unit.[1] Research has demonstrated its potent ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[1] Furthermore, this compound has been identified as a component of Gnetum montanum extracts that exhibit anti-cancer properties, specifically by inducing apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway.[2] This guide aims to provide a comprehensive technical resource for researchers engaged in the study and development of this compound and related compounds.

Discovery and Structural Elucidation

This compound was first discovered and isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum.[1] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] These analyses revealed it to be a new stilbene trimer.[1]

Table 1: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Findings | Reference |

| HR-ESI-MS | Molecular Formula: C42H32O11 | [2] |

| 1D NMR (¹H NMR) | Revealed the presence of aromatic protons characteristic of resveratrol and oxyresveratrol units. | [4][5] |

| 2D NMR (COSY, HMBC, HSQC) | Established the connectivity between the three stilbenoid units, confirming the trimeric structure. | [1] |

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not exhaustively documented in a single source, a general methodology can be compiled from various studies on the isolation of stilbenoids from Gnetum species.[3][6][7][8] The following represents a composite, best-practice protocol.

Plant Material Collection and Preparation

-

Collection: The lianas of Gnetum montanum are collected.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.

-

Grinding: The dried lianas are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Maceration: The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (e.g., 15 L) at room temperature with continuous agitation for 24 hours.[2] This process is typically repeated three times to ensure exhaustive extraction.[2]

-

Solvent Evaporation: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[2]

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Stilbenoids like this compound are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Column Chromatography (CC) on Silica Gel:

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution system is employed, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with this compound are further purified on a Sephadex LH-20 column using an isocratic elution with a suitable solvent, typically methanol, to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18).

-

A gradient elution with a mixture of water (often with a small percentage of formic acid) and acetonitrile or methanol is used to obtain highly purified this compound.

-

Quantitative Data

Limited quantitative data is available regarding the isolation and specific activity of this compound. The following table summarizes the currently known values.

Table 2: Quantitative Data for this compound

| Parameter | Value | Method | Reference |

| IC50 for TNF-α Inhibition | 1.49 x 10⁻⁶ mol L⁻¹ | Not specified | [1] |

| Inhibitory Ratio against TNF-α | 58.1% at 10⁻⁵ mol L⁻¹ | Not specified | [1] |

| Yield from Plant Material | Not reported | - | - |

| Purity after Purification Steps | Not reported | - | - |

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily as an anti-inflammatory and potential anti-cancer agent. Its mechanisms of action are linked to the modulation of critical cellular signaling pathways.

Anti-inflammatory Activity and TNF-α Inhibition

This compound is a potent inhibitor of TNF-α, a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1] By inhibiting TNF-α, this compound can potentially interfere with the downstream signaling cascades initiated by this cytokine, including the NF-κB and MAPK pathways.

Anti-cancer Activity and AKT Signaling Pathway

A study on a Gnetum montanum extract containing this compound demonstrated its ability to induce apoptosis in SW480 human colon cancer cells.[2] The mechanism was attributed to the inhibition of the AKT signaling pathway.[2] The extract was shown to down-regulate the expression of key proteins in this pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf.[2]

Potential Interaction with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Natural products are known to target the MAPK pathway in cancer therapy.[9][10] Given that this compound affects processes regulated by MAPK and inhibits TNF-α, which can activate this pathway, it is plausible that this compound also modulates MAPK signaling. Further research is required to confirm this interaction.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and potential anti-cancer activities. Its discovery in Gnetum montanum underscores the importance of exploring traditional medicinal plants for novel therapeutic agents. While its inhibitory effects on TNF-α and the AKT signaling pathway are established, further research is needed to fully elucidate its mechanisms of action, particularly its potential interaction with the MAPK and NF-κB pathways.

Future research should focus on:

-

Developing a standardized and optimized protocol for the high-yield isolation of this compound.

-

Conducting comprehensive studies to determine its pharmacokinetic and pharmacodynamic profiles.

-

Investigating its efficacy and safety in preclinical and clinical settings for inflammatory diseases and cancer.

-

Exploring its effects on other relevant signaling pathways to gain a more complete understanding of its biological activity.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ojs.hust.edu.vn [ojs.hust.edu.vn]

- 8. mdpi.com [mdpi.com]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Gnetumontanin B: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a complex stilbenoid trimer with significant potential in pharmacological research. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, this compound exhibits a range of biological activities that are of interest to the drug development community. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and characterization.

Natural Sources of this compound

This compound has been isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr., a plant belonging to the Gnetaceae family.[1] Species of the Gnetum genus are known to be rich sources of various stilbenoids, including monomers, dimers, and higher oligomers. While resveratrol and isorhapotigenin are significant stilbenoid constituents in the ethanol extract of Gnetum montanum lianas, comprising approximately 3-5% of the extract, specific quantitative data for the yield of this compound has not been reported in the available literature.[2]

Quantitative Data on Stilbenoids in Gnetum montanum

| Compound Class | Specific Compound(s) | Plant Part | Extraction Solvent | Reported Concentration/Yield | Source |

| Stilbenoids | Resveratrol and Isorhapotigenin | Liana | Ethanol | ~ 3-5% of the crude extract | [2] |

| Stilbenoid Trimer | This compound | Liana | Not specified | Yield not specified in literature | [1] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This serves as a key intermediate for the biosynthesis of both resveratrol and oxyresveratrol, the monomeric units of this compound. The formation of these monomers is catalyzed by stilbene synthase (STS).

This compound is a trimer composed of two units of oxyresveratrol and one unit of resveratrol.[1] The formation of this complex molecule is proposed to occur through an enzymatic oxidative coupling of the stilbenoid monomers. This process is likely catalyzed by peroxidases or laccases, which generate radical intermediates that then couple to form the final trimeric structure.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in a single source, the following is a representative methodology synthesized from general procedures for the extraction and purification of stilbenoids from Gnetum species.

Plant Material and Extraction

-

Plant Material: Lianas of Gnetum montanum are collected, washed, and air-dried. The dried material is then ground into a fine powder.

-

Extraction:

-

The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (e.g., 15 L) at room temperature with continuous agitation for 24 hours.

-

The extraction is repeated three times.

-

The filtrates from the three extractions are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

-

The crude extract is then freeze-dried and stored at -20°C.

-

Chromatographic Purification

A multi-step chromatographic approach is employed for the purification of this compound.

-

Step 1: Column Chromatography (CC)

-

The crude extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Step 2: Sephadex LH-20 Chromatography

-

Fractions enriched with stilbenoids (as determined by TLC and preliminary analysis) are further purified on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase.

-

This step is effective for separating compounds based on their molecular size and polarity.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

The final purification is achieved by preparative HPLC on a C18 column.

-

A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation and Characterization

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.

-

2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and the linkages between the resveratrol and oxyresveratrol units.

-

Caption: Experimental workflow for isolation of this compound.

Conclusion

This compound represents a structurally complex and biologically interesting natural product from Gnetum montanum. While its biosynthesis follows the general principles of stilbenoid formation, the specific mechanisms of its oligomerization are a subject of ongoing research. The provided experimental framework offers a solid basis for the isolation and further investigation of this promising compound for potential applications in drug discovery and development. Further research is warranted to quantify the yield of this compound from its natural source and to fully elucidate the enzymatic machinery responsible for its biosynthesis.

References

- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and establishment of reference standards for resveratrol and isorhapotigenin of the linas of Gnetum montanum markgr | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

Physical and chemical properties of Gnetumontanin B.

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of Gnetumontanin B, a naturally occurring stilbenoid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a stilbene trimer, oligomerized from two oxyresveratrol units and one resveratrol unit.[1] It is sourced from the lianas of Gnetum montanum. The compound presents as a powder and exhibits solubility in various organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₂O₁₁ | [2] |

| Molecular Weight | 713.0 g/mol | [2] |

| Physical Description | Powder | [2] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2] |

| Purity | ≥98% | [2] |

| Mass Spectrometry | [M–H]⁻ at m/z 711.1858 | [1] |

Biological Activity

This compound has demonstrated significant biological activity, primarily as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α).

Table 2: In Vitro Biological Activity of this compound

| Target | Assay | Cell Line | IC₅₀ | Source |

| TNF-α | Inhibition of TNF-α production | Not specified in abstract | 1.49 µM | [3] |

Experimental Protocols

Extraction and Isolation of this compound

A general procedure for the extraction of stilbenoids from Gnetum montanum involves an ethanolic extraction followed by chromatographic purification. The following is a generalized workflow based on common practices for natural product isolation. The specific details for this compound are described in the work of Li et al. (2004).

Experimental Workflow for Extraction and Isolation

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The ethanolic extracts are filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate this compound.

TNF-α Inhibition Assay

The inhibitory effect of this compound on TNF-α production is a key indicator of its anti-inflammatory potential. The following is a generalized protocol for such an assay, with the specific conditions for this compound detailed in the primary literature.

Experimental Workflow for TNF-α Inhibition Assay

Caption: General workflow for a cell-based TNF-α inhibition assay.

Methodology:

-

Cell Culture: An appropriate cell line, typically macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.

-

Cell Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α.

-

Treatment: Concurrently or prior to stimulation, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specific duration to allow for TNF-α production and the inhibitory effect of the compound to take place.

-

Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of TNF-α production is inhibited, is then determined.

Signaling Pathway

This compound's inhibitory effect on TNF-α suggests its interaction with inflammatory signaling pathways. While the precise molecular target is a subject of ongoing research, its action likely involves the modulation of key signaling cascades that regulate TNF-α expression, such as the NF-κB pathway.

Signaling Pathway of TNF-α Production and Inhibition by this compound

Caption: Putative mechanism of TNF-α inhibition by this compound.

This diagram illustrates the lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) signaling pathway, a major route for TNF-α production. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the IKK complex or the nuclear translocation of NF-κB, thereby downregulating the transcription of the TNF-α gene. Further research is required to elucidate the exact molecular mechanism.

References

- 1. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Gnetumontanin B: A Technical Overview of its Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a naturally occurring stilbenoid compound isolated from plants of the Gnetum genus, notably Gnetum montanum. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This compound, a resveratrol trimer, has demonstrated potent anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental methodologies associated with this compound.

Molecular Profile

This compound is characterized by the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C42H32O11 |

| Molecular Weight | 712.70 g/mol |

| CAS Number | 809237-87-4 |

| Appearance | Powder |

| Class | Stilbenoid, Resveratrol Trimer |

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its potent anti-inflammatory effect, primarily mediated through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of TNF-α, a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.

| Activity | IC50 Value | Source Organism |

| TNF-α Production Inhibition | 1.49 µM | Gnetum montanum f. megalocarpum |

Proposed Signaling Pathway

This compound's inhibition of TNF-α suggests a mechanism of action that involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a typical inflammatory response, the binding of a ligand such as Lipopolysaccharide (LPS) to its receptor (e.g., TLR4) on a macrophage initiates a signaling cascade. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the NF-κB dimer (p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation and the downstream production of TNF-α.

Additionally, extracts of Gnetum montanum containing this compound have been observed to induce apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway. The interplay between the anti-inflammatory and pro-apoptotic effects of this compound warrants further investigation.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Isolation and Purification of this compound from Gnetum montanum

The following is a generalized protocol for the isolation of stilbenoids, including this compound, from Gnetum montanum.

Caption: General workflow for isolating this compound.

Methodology:

-

Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The biologically active fractions, often the ethyl acetate fraction for stilbenoids, are collected.

-

Chromatographic Fractionation: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components into multiple sub-fractions.

-

Purification: The fractions containing the compound of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro TNF-α Inhibition Assay

The following is a representative protocol for assessing the TNF-α inhibitory activity of this compound in a cell-based assay.

Cell Line: Murine macrophage cell line RAW 264.7.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, e.g., DMSO). The cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response and TNF-α production.

-

Incubation: The plates are incubated for a specified period, typically 18-24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory potential, primarily through the inhibition of TNF-α. The experimental protocols outlined in this guide provide a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, including its effects on the NF-κB and AKT signaling pathways and their potential crosstalk. In vivo studies are necessary to validate its therapeutic efficacy and safety profile for potential development as a novel anti-inflammatory agent.

Spectroscopic and Biological Insights into Gnetumontanin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gnetumontanin B, a naturally occurring stilbene trimer. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry Data

High-resolution mass spectrometry has been employed to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Ionization Mode | Negative | [1] |

| Formula | C₄₂H₃₂O₁₁ | [1] |

| Measured m/z | 711.1858 [M-H]⁻ | [1] |

| Calculated m/z | 711.1872 | [1] |

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A sample of purified this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] instrument). The analysis is typically performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. The instrument is calibrated using a standard of known mass to ensure high mass accuracy. Data is acquired over a relevant mass range, and the elemental composition is determined from the accurate mass measurement.

NMR Spectroscopic Data

The structure of this compound was elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR data are available in the primary literature.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data sourced from Li et al., 2004 |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data sourced from Li et al., 2004 |

Experimental Protocol: NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d₄ or acetone-d₆. The sample of purified this compound is dissolved in the chosen solvent, and spectra are recorded at room temperature. Chemical shifts are referenced to the residual solvent peak. The structure is elucidated by detailed analysis of the chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit potent biological activity, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α)[2]. Furthermore, extracts of Gnetum montanum, which contain this compound, have been demonstrated to induce apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway[1].

Inhibition of TNF-α Signaling

This compound has been identified as a potent inhibitor of TNF-α, with an IC₅₀ of 1.49 x 10⁻⁶ mol L⁻¹[2]. The canonical TNF-α signaling pathway leads to the activation of the transcription factor NF-κB, which upregulates the expression of inflammatory genes. Inhibition of this pathway by this compound suggests its potential as an anti-inflammatory agent.

Caption: Inhibition of the TNF-α signaling pathway by this compound.

Modulation of the AKT Signaling Pathway and Induction of Apoptosis

Extracts of Gnetum montanum containing this compound have been shown to down-regulate the phosphorylation of key proteins in the AKT signaling pathway, including AKT, GSK-3β, PDK1, and c-Raf. This inhibition leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2, ultimately resulting in apoptosis.

Caption: this compound-containing extract induces apoptosis via AKT pathway inhibition.

Isolation and Purification

Experimental Protocol: General Procedure for Isolation

The following is a generalized protocol based on methods for isolating stilbenoids from Gnetum species. For the specific, detailed protocol for this compound, please refer to Li et al., 2004.

-

Extraction: Dried and powdered plant material (lianas of Gnetum montanum) is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically rich in stilbenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Conclusion

This compound is a promising natural product with significant anti-inflammatory and potential anti-cancer activities. The spectroscopic data provide the basis for its structural identification and characterization, while the understanding of its interaction with key signaling pathways offers a foundation for further investigation into its therapeutic potential. This guide serves as a valuable resource for researchers dedicated to advancing the fields of natural product science and drug development.

References

Gnetumontanin B: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a complex stilbenoid, specifically a resveratrol trimer, isolated from plants of the Gnetum genus, such as Gnetum montanum.[1] Stilbenoids are a class of polyphenolic compounds that have garnered significant scientific interest due to their diverse and potent pharmacological properties.[2][3] This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-inflammatory and potential anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its potent anti-inflammatory effect, primarily mediated through the inhibition of tumor necrosis factor-alpha (TNF-α).[1] TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. Its dysregulation is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Quantitative Data: TNF-α Inhibition

The inhibitory potency of this compound against TNF-α has been quantified, demonstrating its potential as a significant anti-inflammatory agent.

| Compound | Target | Assay System | IC₅₀ | Inhibitory Ratio | Reference |

| This compound | TNF-α | Murine Macrophages | 1.49 x 10⁻⁶ mol L⁻¹ | 58.1% at 10⁻⁵ mol L⁻¹ | [1] |

Experimental Protocol: TNF-α Inhibition Assay

The following protocol outlines the methodology used to determine the inhibitory effect of this compound on TNF-α production in murine macrophages.

Objective: To measure the in vitro inhibition of lipopolysaccharide (LPS)-induced TNF-α production by this compound.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed murine macrophages into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included. Incubate the cells for 1 hour.

-

LPS Stimulation: After the pre-treatment period, stimulate the cells by adding LPS to each well (final concentration typically 1 µg/mL), except for the negative control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for cytokine production.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

-

TNF-α Quantification: Determine the concentration of TNF-α in the supernatants using a commercial murine TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control. The IC₅₀ value, the concentration at which 50% of TNF-α production is inhibited, is then determined by non-linear regression analysis.

Signaling Pathway Diagram

References

Gnetumontanin B: A Technical Guide on its Role in Traditional and Modern Medicine

Introduction

Gnetum montanum Markgr., a climbing gymnosperm found in East and Southeast Asia, has a long history of use in traditional medicine systems, including Traditional Chinese Medicine (TCM) and Ayurvedic practices. In TCM, records from the Ming Dynasty's Ben Cao Gang Mu refer to a similar vine for treating joint aches. Traditional uses often involve the plant's lianas, stems, rhizomes, and leaves to treat conditions like rheumatic arthralgia, bruises, bronchitis, and mild arthritis.[1][2] Modern phytochemical research has identified a wealth of bioactive compounds in Gnetum montanum, with a particular focus on stilbenoids.[1][2] Among these, Gnetumontanin B, a novel stilbene trimer, has emerged as a compound of significant interest due to its potent biological activities.[3] This technical guide provides an in-depth analysis of this compound, summarizing its traditional context, pharmacological properties, and the experimental methodologies used for its evaluation.

Traditional Medicinal Uses of Gnetum montanum

The use of Gnetum montanum is well-documented in various folk medicine traditions. Its application is primarily centered around its anti-inflammatory and analgesic properties.

-

Anti-inflammatory and Analgesic: The stems and rhizomes are traditionally used to treat rheumatic arthralgia and bruises.[1][2] In Yunnan, local healers have applied leaf poultices for swelling. The plant is also used for mild arthritis and joint stiffness.

-

Respiratory Ailments: It has been used traditionally to treat bronchitis, cough, and cold.[2][4] Anecdotal reports from Himachal Pradesh suggest its use for mild respiratory congestion.

-

Other Uses: In Guangxi folk medicine, tender shoots were consumed to alleviate chronic fatigue. A decoction of the seed is used for coughs and colds, while the root and stem are used as an antiperiodic (to prevent the recurrence of diseases like malaria).[4]

The logical progression from the plant's traditional application to modern scientific validation of its compounds is a classic example of ethnopharmacology.

Pharmacological Activity and Quantitative Data

This compound is a stilbene trimer oligomerized from two oxyresveratrol units and one resveratrol unit.[3] Its primary documented activity is potent anti-inflammatory action. The broader extract of Gnetum montanum (GME), which contains this compound, has also been shown to possess significant antitumor properties.[1]

Anti-Inflammatory Activity

Research has shown that this compound exhibits potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3] This aligns with the traditional use of the plant for treating inflammatory conditions like arthritis.

Antitumor Activity

While studies on isolated this compound are specific to inflammation, the extract of Gnetum montanum (GME) has demonstrated significant antitumor effects against human colon cancer cells (SW480).[1] The extract induces apoptosis and cell cycle arrest, suggesting the potential for its constituent compounds, including this compound, to contribute to these effects.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data on the bioactivity of this compound and Gnetum montanum extract.

| Compound / Extract | Target / Cell Line | Assay Type | Result | Reference |

| This compound | TNF-α Production | TNF-α Inhibition | IC₅₀: 1.49 x 10⁻⁶ mol L⁻¹ | [3] |

| This compound | TNF-α Production | TNF-α Inhibition | 58.1% inhibition at 10⁻⁵ mol L⁻¹ | [3] |

| G. montanum Extract (GME) | SW480 Human Colon Cancer Cells | MTS Proliferation Assay | IC₅₀: 78.25 µg/mL (48h) | [1] |

| G. montanum Extract (GME) | SW480 Human Colon Cancer Cells | MTS Proliferation Assay | IC₅₀: 50.77 µg/mL (72h) | [1] |

Mechanism of Action: The AKT Signaling Pathway

Studies on Gnetum montanum extract (GME) have elucidated its mechanism of antitumor action through the inhibition of the AKT signaling pathway, a critical cascade for cell survival and proliferation.[1] Activation of this pathway is often linked to tumor aggressiveness and drug resistance.[1]

GME treatment was found to down-regulate the protein expression of key components in this pathway, including:

-

P-PDK1: Phosphoinositide-dependent kinase-1, which phosphorylates and activates AKT.[1]

-

P-AKT: Phosphorylated AKT, the active form of the kinase.[1]

-

P-GSK-3β: Glycogen synthase kinase-3β, which is inhibited by AKT, preventing the degradation of Cyclin D1.[1]

-

P-c-Raf: A kinase that is also negatively associated with AKT phosphorylation.[1]

By inhibiting this pathway, GME leads to decreased cell proliferation and the induction of apoptosis, evidenced by the upregulation of Bax and cleaved caspase-3, and downregulation of Bcl-2.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and Gnetum montanum extract.

Isolation of this compound

This protocol describes a general workflow for the isolation of stilbenoids from Gnetum montanum, leading to the identification of this compound.

-

Plant Material: Lianas of Gnetum montanum Markgr. f. megalocarpum Markgr. are collected, dried, and pulverized.[3]

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using ethanol or methanol, to create a crude extract.

-

Fractionation: The crude extract is then partitioned using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their chemical properties.

-

Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[2]

-

Structure Elucidation: The structure of the isolated compounds, such as this compound, is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Anti-Inflammatory Assay: TNF-α Inhibition

This protocol is based on the methodology used to determine the anti-inflammatory activity of this compound.[3]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10⁻⁵ mol L⁻¹) for a set period before LPS stimulation.

-

Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration required to inhibit 50% of TNF-α production, is then determined.[3]

Antitumor Assay: In Vitro Evaluation of GME

This protocol outlines the methods used to assess the anticancer effects of Gnetum montanum extract on SW480 colon cancer cells.[1]

-

Cell Proliferation (MTS Assay):

-

SW480 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of GME (0–120 µg/mL) for 24, 48, and 72 hours.[1]

-

MTS reagent is added to each well, and the plate is incubated to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance is measured using a microplate reader to determine cell viability, and IC₅₀ values are calculated.[1]

-

-

Apoptosis Analysis (Flow Cytometry):

-

Cells are treated with GME for a specified time.

-

Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[1]

-

-

Western Blotting:

-

SW480 cells are treated with GME.

-

Total protein is extracted, and concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., P-AKT, Bcl-2, Bax, Caspase-3) followed by HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) system to determine changes in protein expression levels.[1]

-

References

- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytomednepal.com [phytomednepal.com]

In-Vitro Studies on Gnetumontanin B: A Review of Currently Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class of compounds have garnered significant interest in the scientific community for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities. This technical guide aims to provide a comprehensive overview of the preliminary in-vitro studies on this compound. However, a thorough review of the existing scientific literature reveals a significant gap in research specifically focused on the isolated compound. While this compound has been identified as a constituent in various Gnetum extracts, dedicated in-vitro studies to elucidate its specific biological activities and mechanisms of action are currently limited.

This document will summarize the available information where this compound is mentioned and will also draw upon data from studies on closely related stilbenoids and Gnetum extracts to provide a contextual understanding. Furthermore, it will present standardized experimental protocols for key in-vitro assays that could be employed in future studies to specifically evaluate the bioactivity of this compound.

Data Presentation

A critical challenge in compiling a detailed report on this compound is the absence of quantitative data from in-vitro studies on the isolated compound. While numerous studies have investigated the biological activities of Gnetum species extracts, they do not provide specific IC50 values or other quantitative measures for this compound itself. The primary focus of much of the existing research has been on more abundant stilbenoids like Gnetin C and resveratrol.

To address the user's request for structured data, the following table is presented to highlight the current lack of specific quantitative data for this compound and to showcase representative data for related compounds and extracts found in the literature. This is intended to serve as a comparative baseline for future research.

Table 1: Summary of In-Vitro Biological Activity Data (Comparative)

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| This compound | Anticancer (Cytotoxicity) | Various | Data Not Available | N/A |

| This compound | Anti-inflammatory (Nitric Oxide Inhibition) | RAW 264.7 | Data Not Available | N/A |

| This compound | Antioxidant (DPPH Scavenging) | N/A | Data Not Available | N/A |

| Gnetum montanum Extract | Anticancer (Cytotoxicity) | SW480 (Colon) | Not specified for this compound | [1] |

| Gnetin C | Anticancer (Cytotoxicity) | Various | Data available for various cell lines | [2][3] |

| Resveratrol | Anticancer (Cytotoxicity) | Various | Data available for various cell lines | [2] |

Experimental Protocols

While specific experimental protocols for this compound are not available, this section provides detailed methodologies for key in-vitro assays that are commonly used to assess the anticancer, anti-inflammatory, and antioxidant activities of natural compounds. These protocols can be adapted for the evaluation of isolated this compound.

Anticancer Activity: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

-

This compound (isolated and purified)

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

b. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin

-

LPS from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

b. Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells with LPS but no compound) and a blank group (cells with medium only).

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 50 µL of Griess Reagent to each well, and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

a. Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plates or cuvettes

-

Spectrophotometer

b. Procedure:

-

Sample Preparation: Prepare different concentrations of this compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing methanol should also be measured.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.

Mandatory Visualization

Due to the lack of specific data on the signaling pathways affected by this compound, a generalized workflow for in-vitro screening of a natural compound is presented below. This diagram illustrates the logical progression from initial screening to more detailed mechanistic studies.

Caption: General experimental workflow for in-vitro screening of this compound.

A hypothetical signaling pathway diagram is provided below, illustrating the PI3K/Akt pathway, which is a common target in cancer and inflammatory research and has been implicated in the activity of Gnetum extracts[1]. This can serve as a template for visualizing results from future studies on this compound.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

The preliminary investigation into the in-vitro studies of this compound reveals a significant lack of specific research on the isolated compound. While its presence in bioactive Gnetum extracts suggests potential therapeutic properties, dedicated studies are imperative to validate these hypotheses. Future research should focus on the isolation and purification of this compound to facilitate comprehensive in-vitro testing. The experimental protocols provided in this guide offer a framework for such investigations. Elucidating the specific anticancer, anti-inflammatory, and antioxidant activities, along with the underlying molecular mechanisms, will be crucial in determining the potential of this compound as a lead compound for drug development. The scientific community is encouraged to pursue these research avenues to unlock the full therapeutic potential of this and other understudied natural compounds.

References

- 1. In silico, in vitro: antioxidant and antihepatotoxic activity of gnetol from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Gnetumontanin B: A Technical Guide on its Chemistry, Bioactivity, and Relationship to Other Stilbenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B is a complex stilbenoid, specifically a resveratrol trimer, isolated from Gnetum montanum. It has demonstrated potent anti-inflammatory activity, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of this compound, including its chemical properties, relationship to other stilbenoids, and known biological activities. The guide details experimental protocols for the extraction and analysis of related compounds and discusses the signaling pathways potentially modulated by this class of molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of stilbenoids.

Introduction to this compound and Stilbenoids

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. They are produced by a variety of plant species and have garnered significant scientific interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. A well-known example of a simple stilbenoid is resveratrol, found in grapes and red wine.

This compound is a more complex stilbenoid, classified as a stilbene trimer. It is an oligomer formed from two units of oxyresveratrol and one unit of resveratrol[1]. This intricate structure contributes to its specific biological activities and distinguishes it from simpler stilbenoids. This compound was first isolated from the lianas of Gnetum montanum f. megalocarpum[1][2]. The Gnetum genus is a rich source of a wide array of stilbenoids, including monomers, dimers, and trimers[3][4].

Chemical and Physical Properties of this compound

This compound possesses the following chemical and physical properties:

| Property | Value | Reference |

| Molecular Formula | C42H32O11 | [2] |

| Molecular Weight | 712.70 g/mol | [5] |

| CAS Number | 809237-87-4 | [2][5] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Relationship to Other Stilbenoids

This compound is part of a large and structurally diverse family of stilbenoids found in plants of the Gnetum genus. Its direct precursors are the monomeric stilbenoids resveratrol and oxyresveratrol.

Biosynthesis

The biosynthesis of stilbenoids originates from the phenylpropanoid pathway[3][6]. The key enzyme, stilbene synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold of resveratrol. Subsequent hydroxylation and oligomerization lead to the vast array of stilbenoids found in nature. This compound, being a trimer of resveratrol and oxyresveratrol, is formed through the oxidative coupling of these monomeric units[1].

Figure 1: Simplified biosynthesis pathway of this compound.

Comparative Analysis with Other Gnetum Stilbenoids

The Gnetum genus is a prolific source of various stilbenoids with a wide range of biological activities. A comparative analysis of this compound with other stilbenoids from the same genus provides valuable insights into structure-activity relationships.

| Stilbenoid | Class | Source (Gnetum species) | Biological Activity | IC50 Value | Reference |

| This compound | Trimer | montanum | TNF-α Inhibition | 1.49 µM | [1][2][5] |

| Gnetin C | Dimer | gnemon | Anticancer (HL60 cells) | 13 µM | [7] |

| Gnetol | Monomer | microcarpum | PGE2 Inhibition | 1.84 µM | [3][6] |

| Isorhapontigenin | Monomer | parvifolium | Nitric Oxide Inhibition (LPS-stimulated BV-2 cells) | 0.35 µM | [8] |

| Gnetifolin K | Dimer | parvifolium | Nitric Oxide Inhibition (LPS-stimulated BV-2 cells) | 10.3 µM | [8] |

| Gnetin E | Dimer | parvifolium | Nitric Oxide Inhibition (LPS-stimulated BV-2 cells) | 1.5 µM | [8] |

Biological Activities and Pharmacokinetics

Anti-inflammatory Activity

The most prominently reported biological activity of this compound is its potent inhibition of TNF-α production[1][2][5]. At a concentration of 10⁻⁵ mol/L, it exhibited an inhibitory ratio of 58.1%[1]. This anti-inflammatory potential suggests its utility in the research and development of treatments for inflammatory conditions.

Other Potential Activities

While specific data for this compound is limited, other stilbenoids from Gnetum species have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, and antiviral effects[7][8][9][10]. Given its structural similarity to these compounds, it is plausible that this compound may also possess such activities, warranting further investigation.

Pharmacokinetics

Specific pharmacokinetic data for this compound are not available in the current literature. However, studies on other stilbenoids, particularly oligomers, indicate that they generally have low oral bioavailability due to extensive metabolism[4][6]. Pterostilbene, a dimethylated analog of resveratrol, shows significantly better bioavailability[4]. This suggests that structural modifications could be a viable strategy to improve the pharmacokinetic profile of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, research on Gnetum extracts and related stilbenoids points towards the involvement of several key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its signaling pathway is a common target for anti-inflammatory compounds. TNF-α is a potent activator of the NF-κB pathway. The inhibitory effect of this compound on TNF-α production suggests a potential modulation of the NF-κB signaling cascade. A molecular docking study has shown that gnetin C, a related stilbenoid dimer, has a strong binding affinity for IKK, a key kinase upstream of NF-κB activation.

Figure 2: Postulated modulation of the NF-κB signaling pathway by this compound.

PI3K/Akt and MAPK Signaling Pathways

Extracts from Gnetum montanum have been shown to induce apoptosis in cancer cells by inhibiting the activation of the PI3K/Akt signaling pathway[11]. Furthermore, stilbenoids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis[12]. While direct evidence for this compound is lacking, its structural relationship to other bioactive stilbenoids suggests it may also interact with these pathways.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not widely available. However, established methodologies for the extraction of stilbenoids from Gnetum species and for the assessment of TNF-α inhibition can be adapted.

Extraction and Isolation of Stilbenoids from Gnetum montanum

The following is a general workflow for the extraction and isolation of stilbenoids from Gnetum montanum, based on published methods.

Figure 3: General workflow for the extraction and isolation of stilbenoids.

Methodology:

-

Plant Material Preparation: Dried and powdered lianas of Gnetum montanum are used as the starting material.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The resulting extracts are filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This may include column chromatography over silica gel, Sephadex LH-20, or other stationary phases.

-

Purification: Fractions containing compounds of interest are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound and other stilbenoids.

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

TNF-α Inhibition Assay

The following protocol is a general method for assessing the inhibition of TNF-α production in vitro.

Cell Culture and Treatment:

-

Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: TNF-α production is induced by treating the cells with a stimulating agent, such as lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for TNF-α production and secretion into the culture medium.

Measurement of TNF-α:

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration at which 50% of TNF-α production is inhibited, is then determined.

Future Directions and Conclusion

This compound is a promising natural product with potent anti-inflammatory activity. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Biological Screening: A broader assessment of this compound's activity against a range of biological targets, including cancer cell lines, viruses, and models of neurodegenerative diseases.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory effects.

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for further research and enable the synthesis of analogs with improved properties.

References

- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:809237-87-4 | Chemsrc [chemsrc.com]

- 3. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Gnetumontanin B: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a stilbenoid found in Gnetum montanum, has emerged as a promising natural compound with potential therapeutic applications in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The available evidence strongly suggests that this compound exerts its effects through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and the modulation of the AKT signaling pathway, indicating its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents.

Introduction